molecular formula C22H13BrO4 B11677268 biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate

biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11677268
M. Wt: 421.2 g/mol
InChI Key: YNGDIDCZBXXNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-BIPHENYL]-2-YL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-BIPHENYL]-2-YL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE typically involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 1,1’-biphenyl-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a candidate for further drug development .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability .

Mechanism of Action

The mechanism of action of [1,1’-BIPHENYL]-2-YL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

  • 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid
  • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
  • 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide

Comparison: Compared to these similar compounds, [1,1’-BIPHENYL]-2-YL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE has a unique biphenyl group that enhances its chemical stability and biological activity.

Properties

Molecular Formula

C22H13BrO4

Molecular Weight

421.2 g/mol

IUPAC Name

(2-phenylphenyl) 6-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C22H13BrO4/c23-16-10-11-19-15(12-16)13-18(21(24)26-19)22(25)27-20-9-5-4-8-17(20)14-6-2-1-3-7-14/h1-13H

InChI Key

YNGDIDCZBXXNHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.